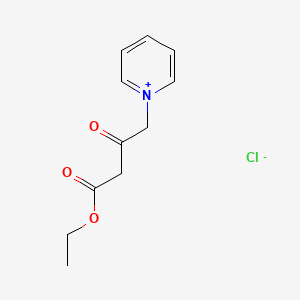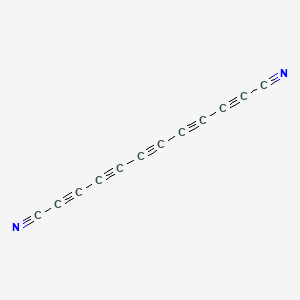
1-(4-Ethoxy-2,4-dioxobutyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethoxy-2,4-dioxobutyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-2,4-dioxobutyl)pyridin-1-ium chloride typically involves the reaction of pyridine with an appropriate ethoxy-dioxobutyl derivative. One common method is the nucleophilic substitution reaction where pyridine reacts with 4-ethoxy-2,4-dioxobutyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
1-(4-Ethoxy-2,4-dioxobutyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinium salts.
科学研究应用
1-(4-Ethoxy-2,4-dioxobutyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(4-Ethoxy-2,4-dioxobutyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The pyridinium ion can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide: This compound shares a similar pyridinium structure but differs in the substituent groups.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another related compound with a piperazine ring instead of a pyridinium ring.
Uniqueness
1-(4-Ethoxy-2,4-dioxobutyl)pyridin-1-ium chloride is unique due to its specific ethoxy-dioxobutyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
149435-17-6 |
|---|---|
分子式 |
C11H14ClNO3 |
分子量 |
243.68 g/mol |
IUPAC 名称 |
ethyl 3-oxo-4-pyridin-1-ium-1-ylbutanoate;chloride |
InChI |
InChI=1S/C11H14NO3.ClH/c1-2-15-11(14)8-10(13)9-12-6-4-3-5-7-12;/h3-7H,2,8-9H2,1H3;1H/q+1;/p-1 |
InChI 键 |
WPBOLTDWHRTHAO-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)CC(=O)C[N+]1=CC=CC=C1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)



![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)

![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)

![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)


